molecular formula C16H20FN3O3 B14994984 3-(2-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(2-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B14994984
M. Wt: 321.35 g/mol
InChI Key: RMPUUQZWZSNGFJ-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]-4,5-dihydro-1,2-oxazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the fluorophenyl group and the morpholine moiety in its structure suggests that it may exhibit unique biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step may involve the use of a fluorinated benzene derivative, which can be coupled to the oxazole ring using palladium-catalyzed cross-coupling reactions.

    Attachment of the morpholine moiety: This can be done through nucleophilic substitution reactions, where the morpholine ring is introduced to the ethyl chain attached to the oxazole ring.

    Formation of the carboxamide group: This step involves the conversion of a carboxylic acid derivative to the corresponding amide using reagents such as carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to the formation of dihydro-oxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: N-oxide derivatives of the morpholine moiety.

    Reduction: Dihydro-oxazole derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It has potential as a lead compound in the development of new pharmaceuticals, particularly for targeting specific receptors or enzymes.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]-4,5-dihydro-1,2-oxazole-5-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the morpholine moiety may facilitate hydrogen bonding with target molecules. The oxazole ring may contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of the oxazole ring, fluorophenyl group, and morpholine moiety in a single molecule is relatively uncommon, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H20FN3O3

Molecular Weight

321.35 g/mol

IUPAC Name

3-(2-fluorophenyl)-N-(2-morpholin-4-ylethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C16H20FN3O3/c17-13-4-2-1-3-12(13)14-11-15(23-19-14)16(21)18-5-6-20-7-9-22-10-8-20/h1-4,15H,5-11H2,(H,18,21)

InChI Key

RMPUUQZWZSNGFJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)C2CC(=NO2)C3=CC=CC=C3F

Origin of Product

United States

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